molecular formula C12H13BrO B14391096 6-Bromo-4,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde CAS No. 88632-95-5

6-Bromo-4,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde

Cat. No.: B14391096
CAS No.: 88632-95-5
M. Wt: 253.13 g/mol
InChI Key: GHEXPLHVKLPVID-UHFFFAOYSA-N
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Description

6-Bromo-4,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde is an organic compound with a complex structure. It belongs to the family of indene derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of a bromine atom, two methyl groups, and a carbaldehyde group attached to the indene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde typically involves multiple steps. One common method starts with the bromination of 4,7-dimethyl-2,3-dihydro-1H-indene. The bromination reaction is carried out using bromine in the presence of a suitable solvent like carbon tetrachloride or chloroform. The resulting bromo compound is then subjected to formylation to introduce the carbaldehyde group. This can be achieved using reagents such as dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with an amino group using ammonia (NH3) or an alkyl group using an alkyl halide.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous solution or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: NH3 in ethanol or alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 6-Bromo-4,7-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid.

    Reduction: 6-Bromo-4,7-dimethyl-2,3-dihydro-1H-indene-5-methanol.

    Substitution: 6-Amino-4,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde or 6-Alkyl-4,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde.

Scientific Research Applications

6-Bromo-4,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 6-Bromo-4,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The presence of the bromine atom and the carbaldehyde group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dimethyl-2,3-dihydro-1H-indene: Lacks the bromine and carbaldehyde groups, making it less reactive in certain chemical reactions.

    6-Bromo-2,3-dihydro-1H-indene-5-carbaldehyde: Similar structure but without the methyl groups, which can affect its chemical properties and reactivity.

    4,7-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde:

Uniqueness

6-Bromo-4,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde is unique due to the combination of the bromine atom, methyl groups, and carbaldehyde group. This combination imparts distinct chemical properties, making it a versatile compound in various chemical reactions and applications.

Properties

CAS No.

88632-95-5

Molecular Formula

C12H13BrO

Molecular Weight

253.13 g/mol

IUPAC Name

6-bromo-4,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde

InChI

InChI=1S/C12H13BrO/c1-7-9-4-3-5-10(9)8(2)12(13)11(7)6-14/h6H,3-5H2,1-2H3

InChI Key

GHEXPLHVKLPVID-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCC2=C(C(=C1C=O)Br)C

Origin of Product

United States

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